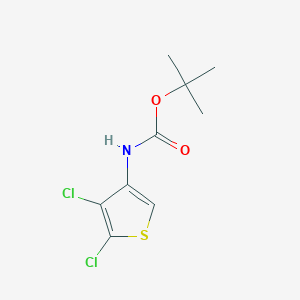
Carbamic acid, (4,5-dichloro-3-thienyl)-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (4,5-dichloro-3-thienyl)-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C9H11Cl2NO2S It is known for its unique structure, which includes a thienyl ring substituted with chlorine atoms and a carbamate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4,5-dichloro-3-thienyl)-, 1,1-dimethylethyl ester typically involves the reaction of 4,5-dichloro-3-thiophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:
4,5-dichloro-3-thiophenol+tert-butyl chloroformate→Carbamic acid, (4,5-dichloro-3-thienyl)-, 1,1-dimethylethyl ester
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (4,5-dichloro-3-thienyl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atoms on the thienyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted thienyl derivatives.
Scientific Research Applications
Carbamic acid, (4,5-dichloro-3-thienyl)-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, (4,5-dichloro-3-thienyl)-, 1,1-dimethylethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but often include interactions with thiol groups or nucleophilic sites on proteins.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (4-chlorophenyl)-, 1,1-dimethylethyl ester
- Carbamic acid, (3,5-dichlorophenyl)-, 1,1-dimethylethyl ester
- Carbamic acid, (2-thienyl)-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, (4,5-dichloro-3-thienyl)-, 1,1-dimethylethyl ester is unique due to the presence of both chlorine atoms and a thienyl ring, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where specific reactivity or biological activity is desired.
Properties
CAS No. |
679794-55-9 |
|---|---|
Molecular Formula |
C9H11Cl2NO2S |
Molecular Weight |
268.16 g/mol |
IUPAC Name |
tert-butyl N-(4,5-dichlorothiophen-3-yl)carbamate |
InChI |
InChI=1S/C9H11Cl2NO2S/c1-9(2,3)14-8(13)12-5-4-15-7(11)6(5)10/h4H,1-3H3,(H,12,13) |
InChI Key |
MAAYJKQLJPUKTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CSC(=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,4-Bis[(2-ethenylphenyl)methyl]piperazine](/img/structure/B12538675.png)
![N-[4-(3,3-Dimethyltriazan-1-ylidene)-5-methyl-4H-pyrazol-3-yl]benzamide](/img/structure/B12538682.png)
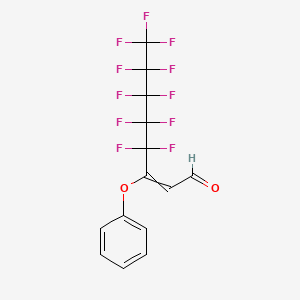
![Magnesium chloride [2-(trifluoromethoxy)phenyl]methanide (1/1/1)](/img/structure/B12538693.png)
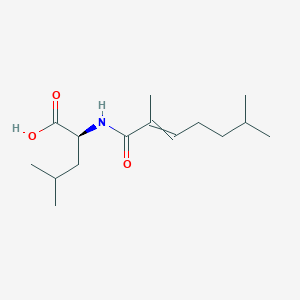
![Germane, mercaptotris(2,2'',6,6''-tetramethyl[1,1':3',1''-terphenyl]-5'-yl)-](/img/structure/B12538725.png)
![N-[3-(Dimethylphosphoryl)propyl]-N'-phenylthiourea](/img/structure/B12538726.png)
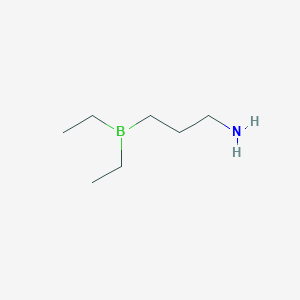
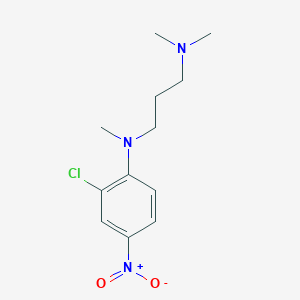
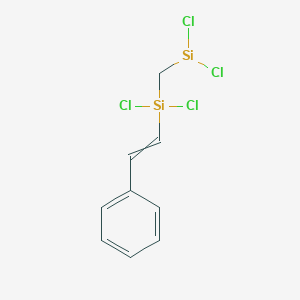
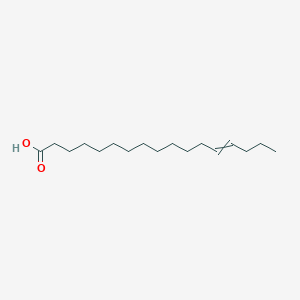
![{(2S,5R)-5-[6-(Methylsulfanyl)-9H-purin-9-yl]-2,5-dihydrofuran-2-yl}methanol](/img/structure/B12538755.png)
